![molecular formula C17H15ClN2O3S B5229528 ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)
ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of Janus kinase (JAK) inhibitors, which are a type of small molecule drugs that target the JAK family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, which regulate various cellular processes such as inflammation, immune response, and hematopoiesis.
Mecanismo De Acción
Ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate acts by selectively inhibiting the JAK3 enzyme, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are important for the differentiation and proliferation of T cells, which play a crucial role in the immune response. By inhibiting JAK3, ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate reduces the activity of these cytokines, thereby suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects:
ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and IL-6, and increases the production of anti-inflammatory cytokines such as IL-10. It also reduces the activation and proliferation of T cells, and inhibits the production of antibodies by B cells. In addition, ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate has been shown to reduce the expression of adhesion molecules on endothelial cells, which play a role in leukocyte recruitment and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, and has been extensively studied in preclinical and clinical trials. It is also available in pure form and can be easily synthesized using standard organic chemistry techniques. However, ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate has some limitations as well. It has a short half-life and is rapidly metabolized in vivo, which may limit its efficacy in some diseases. In addition, it may have off-target effects on other JAK family members, which may lead to unwanted side effects.
Direcciones Futuras
Ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate has several potential future directions for research. One area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis and type 1 diabetes. Another area of interest is its potential use in combination with other drugs such as biologics, which may enhance its efficacy and reduce the risk of side effects. In addition, further studies are needed to elucidate the long-term safety and efficacy of ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate in humans, and to identify biomarkers that can predict response to treatment. Finally, there is a need for the development of more selective JAK3 inhibitors that can overcome the limitations of ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate and provide better therapeutic options for patients.
Métodos De Síntesis
The synthesis method of ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate involves several steps, starting from the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chloro-2-mercaptobenzimidazole. This intermediate is then reacted with ethyl acetoacetate to obtain ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate has been studied extensively for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the JAK-STAT signaling pathway, which is involved in the pathogenesis of these diseases. In preclinical studies, ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate has demonstrated significant anti-inflammatory and immunosuppressive effects, and has also been shown to prevent joint destruction in animal models of rheumatoid arthritis.
Propiedades
IUPAC Name |
ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-3-23-17(22)10(2)20-9-19-15-14(16(20)21)13(8-24-15)11-4-6-12(18)7-5-11/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGUOXPSDIBNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

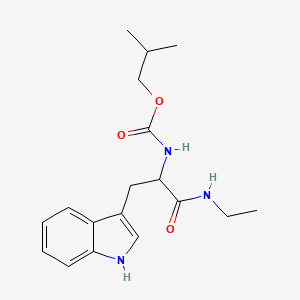
![(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5229468.png)
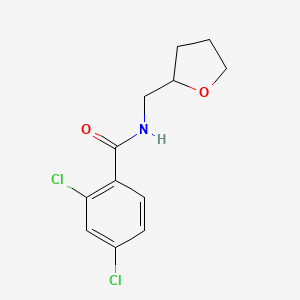
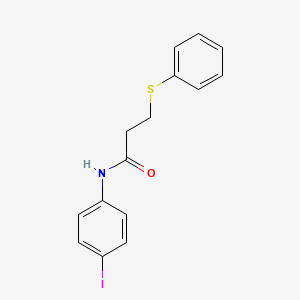
![ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5229481.png)
![5-imino-2-(4-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5229482.png)
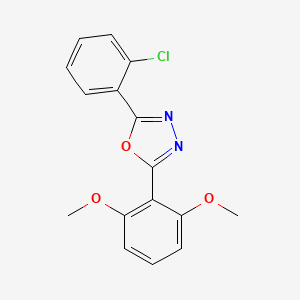
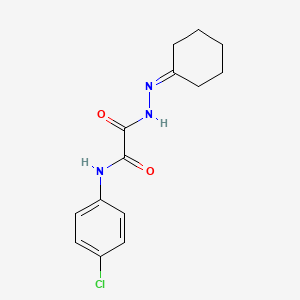
![9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
![methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)thio]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229536.png)
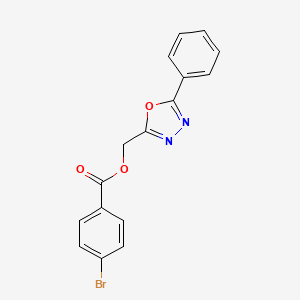
![4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine](/img/structure/B5229541.png)
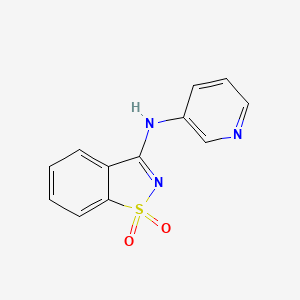
![(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5229548.png)